4-Hydroxybenzolsulfonsäure-Dihydrat

Übersicht

Beschreibung

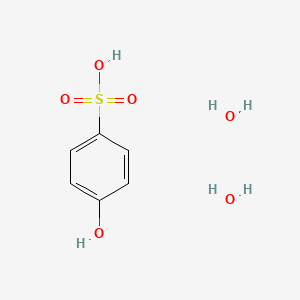

4-Hydroxybenzene-1-sulfonic acid dihydrate, also known as phenol-4-sulfonic acid dihydrate, is an organic compound with the molecular formula C6H6O4S·2H2O. It is a white crystalline solid that is soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

4-Hydroxybenzene-1-sulfonic acid dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of dyes, pigments, and as a catalyst in polymerization reactions

Biochemische Analyse

Biochemical Properties

The key feature of 4-Hydroxybenzenesulfonic acid dihydrate is the benzene ring with a hydroxyl group (OH) attached at the 4th position and a sulfonate group (SO3Na) attached as well. In its structure, sodium ions coordinate directly to the sulfonate oxygen atoms . The presence of hydroxyl groups on the phenyl rings allows an enhanced hydrogen bonding .

Molecular Mechanism

It is known that the compound contains alternating layers of sulfonate ions and hydrated cations

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Hydroxybenzenesulfonic acid dihydrate has been used in the preparation of a series of layered divalent transition metal benzenesulfonates, luminescent ladder-like lanthanide coordination polymers of 4-hydroxybenzenesulfonate, and new polynorbornene ionomers bearing fluorinated pendant benzenesulfonate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Hydroxybenzene-1-sulfonic acid dihydrate can be synthesized through the sulfonation of phenol. The reaction involves treating phenol with sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 4-hydroxybenzene-1-sulfonic acid dihydrate involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the dihydrate form of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxybenzene-1-sulfonic acid dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Sulfonates.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wirkmechanismus

The mechanism of action of 4-hydroxybenzene-1-sulfonic acid dihydrate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, influencing various biochemical pathways. The sulfonic acid group plays a crucial role in its binding affinity and specificity towards target molecules .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxybenzene-1-sulfonic acid dihydrate can be compared with other similar compounds such as:

Phenol-4-sulfonic acid: Similar structure but without the dihydrate form.

3,5-Dichloro-4-hydroxybenzenesulfonic acid: Contains additional chlorine atoms, altering its reactivity and applications.

4-Hydroxybenzenesulfonic acid potassium salt: The potassium salt form, which has different solubility and reactivity properties

These comparisons highlight the unique properties of 4-hydroxybenzene-1-sulfonic acid dihydrate, such as its solubility in water and its specific reactivity in various chemical reactions.

Biologische Aktivität

4-Hydroxybenzene-1-sulfonic acid dihydrate, also known as sodium 4-hydroxybenzenesulfonate dihydrate, is a sulfonated phenolic compound with various applications in chemistry and biochemistry. This article explores its biological activity, focusing on antimicrobial properties, antioxidant effects, and potential therapeutic applications.

- Molecular Formula : C₆H₅O₄S

- Molecular Weight : 173.16 g/mol

- CAS Number : 10580-19-5

- Synonyms : Sodium 4-hydroxybenzenesulfonate dihydrate, phenol-4-sulfonic acid sodium salt dihydrate

Antimicrobial Properties

Research indicates that 4-hydroxybenzene-1-sulfonic acid dihydrate exhibits significant antimicrobial activity. In various studies, the compound has demonstrated effectiveness against several bacterial strains.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Bacillus cereus | Moderate |

| Pseudomonas aeruginosa | Low |

In a study conducted by researchers at MDPI, it was found that derivatives of phenolic compounds, including 4-hydroxybenzene-1-sulfonic acid, displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of 4-hydroxybenzene-1-sulfonic acid dihydrate has been evaluated using various assays. The compound has shown the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45.3 |

| ABTS Radical Scavenging | 37.8 |

| FRAP (Ferric Reducing Antioxidant Power) | 28.5 |

These results suggest that the compound's antioxidant properties may contribute to its protective effects against cellular damage .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Molecular Catalysis examined the efficacy of various sulfonated phenolic compounds, including 4-hydroxybenzene-1-sulfonic acid dihydrate, against pathogenic bacteria. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 100 µg/mL for Staphylococcus aureus .

Case Study 2: Antioxidant Properties

In another investigation focused on the antioxidant capabilities of phenolic compounds, researchers employed the DPPH assay to assess the radical scavenging activity of 4-hydroxybenzene-1-sulfonic acid dihydrate. The compound exhibited a significant reduction in DPPH radical concentration, highlighting its potential use in food preservation and nutraceutical applications .

Eigenschaften

IUPAC Name |

4-hydroxybenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4,7H,(H,8,9,10);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVULJAPNZJRJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060026-75-5 | |

| Record name | 4-hydroxybenzene-1-sulfonic acid dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.